5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

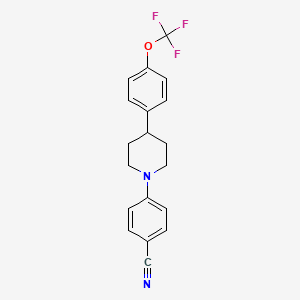

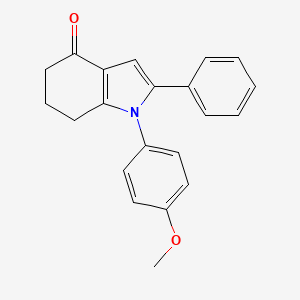

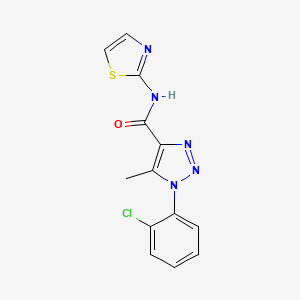

5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H15NO3/c1-4-17-9-5-6-11-10(7-9)12(13(15)16)8(2)14(11)3/h5-7H,4H2,1-3H3,(H,15,16) . The SMILES string is CCOC1=CC2=C(C=C1)N(C(=C2C(=O)O)C)C . Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique

Synthetic Chemistry and Derivatives Development

One notable application involves the synthesis of novel indole derivatives, such as indole-benzimidazole compounds, highlighting the utility of indole carboxylic acids in creating complex molecular architectures. These derivatives are synthesized through condensation reactions, underscoring the versatility of indole-based compounds in organic synthesis (Wang et al., 2016).

Materials Science and Catalysis

In materials science, indole-5-carboxylic acid derivatives, akin to 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid, have been employed as precursors in developing non-precious metal catalysts for oxygen reduction reactions. These applications are crucial for fuel cell technology, showcasing the compound's role in energy-related materials research (Yu et al., 2014).

Pharmacology and Drug Design

In pharmacology, derivatives of indole carboxylic acids serve as scaffolds for developing inhibitors targeting specific proteins involved in disease pathways, such as the 5-lipoxygenase-activating protein (FLAP) inhibitors. These studies contribute to the ongoing search for new therapeutic agents with potential applications in treating inflammatory conditions (Stock et al., 2011).

Antiviral Research

Research on substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives has explored their antiviral activity against various viruses. These studies are significant for the development of novel antiviral drugs, demonstrating the potential of indole derivatives in combating viral infections (Ivachtchenko et al., 2015).

Neuroscience and Neuropharmacology

Indole derivatives are also investigated for their potential in treating neurological conditions, such as epilepsy. Studies on new indole-based compounds and their impact on biogenic amines concentrations in the brain contribute to understanding their mechanisms and therapeutic potential in neuropharmacology (Swathi & Sarangapani, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Indole derivatives are known to interact with multiple receptors, making them versatile in their biological activities . .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and the target they interact with . Without specific information on “5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid”, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets

Propriétés

IUPAC Name |

5-ethoxy-1,2-dimethylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-17-9-5-6-11-10(7-9)12(13(15)16)8(2)14(11)3/h5-7H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKXGJBXPMIZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=C2C(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718870.png)

![Spiro[2.5]octan-6-ylmethanesulfonyl chloride](/img/structure/B2718873.png)

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)

![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)

![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)